

Spectroscopic Data Analysis of Tert-butyl 4-(1-aminoethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name:	Tert-butyl 4-(1-aminoethyl)benzoate
Cat. No.:	B2893418

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 4-(1-aminoethyl)benzoate**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that while extensive searches were conducted, complete, independently verified spectroscopic data for **tert-butyl 4-(1-aminoethyl)benzoate** is not readily available in the public domain.

Therefore, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The primary analog referenced is tert-butyl 4-aminobenzoate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-butyl 4-(1-aminoethyl)benzoate**. These predictions are based on the known spectral data of analogous compounds such as tert-butyl 4-aminobenzoate and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	Doublet	2H	Ar-H (ortho to -COOBu)
~7.3-7.5	Doublet	2H	Ar-H (ortho to -CH(NH ₂)CH ₃)
~4.2-4.4	Quartet	1H	-CH(NH ₂)CH ₃
~1.5-1.7	Doublet	3H	-CH(NH ₂)CH ₃
1.57	Singlet	9H	-C(CH ₃) ₃
(variable)	Broad Singlet	2H	-NH ₂

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~150	Ar-C-CH(NH ₂)CH ₃
~131	Ar-C-H (ortho to -COOBu)
~128	Ar-C-H (ortho to -CH(NH ₂)CH ₃)
~125	Ar-C-COOBu
~81	-C(CH ₃) ₃
~50	-CH(NH ₂)CH ₃
~28	-C(CH ₃) ₃
~24	-CH(NH ₂)CH ₃

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Frequency (cm ⁻¹)	Functional Group Assignment
~3400-3300	N-H stretch (amine)
~3000-2850	C-H stretch (aliphatic)
~1710	C=O stretch (ester)
~1610	C=C stretch (aromatic)
~1280	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
221	[M] ⁺ (Molecular Ion)
206	[M - CH ₃] ⁺
165	[M - C(CH ₃) ₃] ⁺
120	[M - COOC(CH ₃) ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

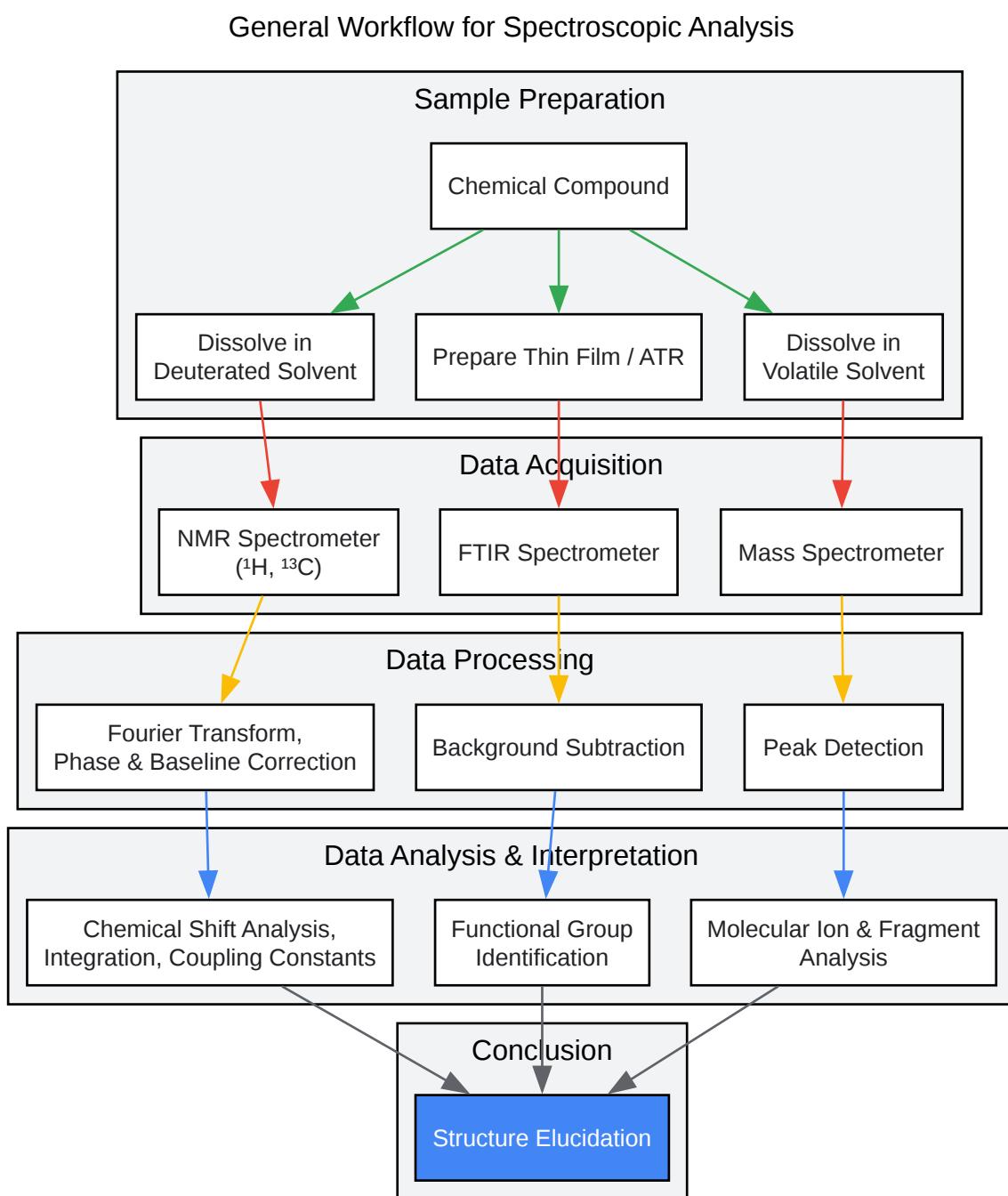
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, infuse the sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$. For EI, introduce the sample via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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General Workflow for Spectroscopic Analysis

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